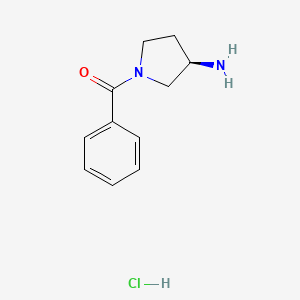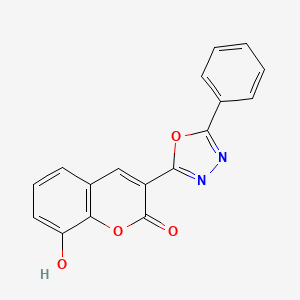![molecular formula C15H23N3O2 B2748420 (E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide CAS No. 2411336-97-3](/img/structure/B2748420.png)
(E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide, also known as DMOG, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as cancer research, cardiovascular disease, and regenerative medicine. DMOG is a hypoxia-mimetic agent that acts by stabilizing the hypoxia-inducible factor-1 alpha (HIF-1α) protein, which plays a crucial role in the cellular response to hypoxia.
Mechanism of Action
(E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide acts by stabilizing the HIF-1α protein, which is a transcription factor that plays a crucial role in the cellular response to hypoxia. Under normal oxygen conditions, HIF-1α is rapidly degraded by the proteasome. However, under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of genes involved in various cellular processes such as angiogenesis, glycolysis, and apoptosis.
Biochemical and Physiological Effects
(E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, (E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide has been shown to induce apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. (E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide has also been shown to inhibit angiogenesis by reducing the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF).
Advantages and Limitations for Lab Experiments
(E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other hypoxia-mimetic agents such as CoCl2. However, (E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on (E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide. One potential area of research is the development of novel (E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide analogs with improved pharmacological properties such as increased solubility and reduced toxicity. Another area of research is the investigation of the potential use of (E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of (E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide and its effects on various cellular processes.
Synthesis Methods
(E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide can be synthesized using various methods, including the reaction of 4-(2-oxopyridin-1-yl)butan-1-amine with dimethylformamide dimethylacetal in the presence of a base such as sodium hydride or potassium tert-butoxide. This reaction results in the formation of (E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide as a yellowish oil that can be purified using column chromatography.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide has been extensively studied for its potential applications in various fields of scientific research. In cancer research, (E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. (E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide has also been investigated for its potential use in regenerative medicine, where it has been shown to enhance the differentiation of stem cells into specific cell types such as neurons and cardiomyocytes.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-17(2)11-7-8-14(19)16-10-4-6-13-18-12-5-3-9-15(18)20/h3,5,7-9,12H,4,6,10-11,13H2,1-2H3,(H,16,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQREIYMUQTVMF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCCCN1C=CC=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCCCN1C=CC=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


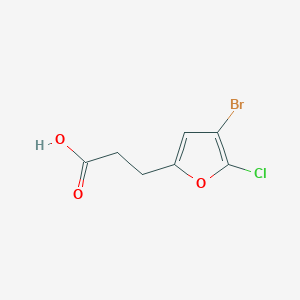
![1-(2-Methoxyethyl)-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2748341.png)

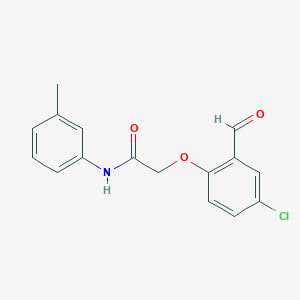
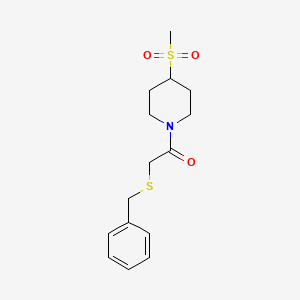
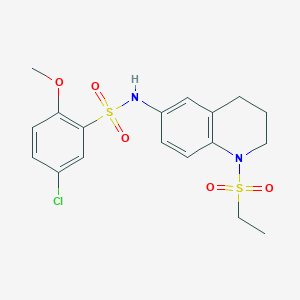
![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2748350.png)
![Methyl 2-(thiophene-3-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2748352.png)
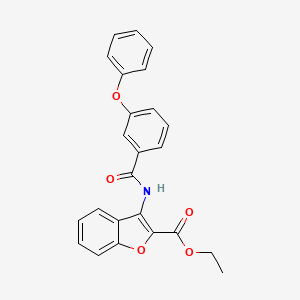
![2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2748355.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1H-pyrrol-3(2H)-one](/img/structure/B2748356.png)
